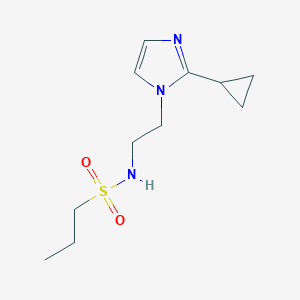
6-(methylamino)-2H-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Photocatalytic Synthesis
6-(Methylamino)-2H-1,2,4-triazine-3,5-dione has been utilized in the synthesis of 6-oxyalkylated 1,2,4-triazine derivatives through a visible-light-induced cross-dehydrogenative coupling reaction. This method employs 2-tert-butylanthraquinone as a metal-free photocatalyst and air as an oxidant at room temperature. The method demonstrates the utility in preparing key intermediates of bioactive molecules (Tan et al., 2022).
Synthesis of as-Triazinoquinazolines
Research has shown that 4-amino-3-(methylthio)-6-R-1,2,4-triazin-5(4H)-ones react with anthranilic acid to yield 1-amino-3-R-2H-as-triazino[3,2-b]quinazoline-2,6(1H)-diones. These compounds have been further explored for deamination and derivative formation, revealing interesting chemical transformations and potential for creating novel compounds (Badawy et al., 1984).
Antibacterial Evaluation
A series of compounds including 6-substituted 1,2,4-triazine derivatives have been synthesized and evaluated for antibacterial activity. These studies have shown the potential of these compounds in inhibiting Gram-positive and Gram-negative microorganisms, demonstrating their significance in medicinal chemistry (Huang & Lee, 2011).
Cocrystal Formation for Structural Analysis
This compound derivatives have been cocrystallized with various triazine and pyrimidine derivatives. This research contributes to understanding the hydrogen-bond-based synthon motifs, essential for the study of molecular interactions and crystal engineering (Gerhardt & Egert, 2015).
Synthesis of New Fused Triazine Derivatives
Researchers have developed novel fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. These compounds have been synthesized and characterized, revealing potential applications in various chemical and pharmaceutical fields (El-All et al., 2016).
Exploration of Novel Heterocyclic Systems
The synthesis of new heterocyclic systems like pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines demonstrates the diverse potential of triazine derivatives in developing new chemical entities with possible pharmacological applications (Karimian & Karimi, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(methylamino)-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-5-2-3(9)6-4(10)8-7-2/h1H3,(H,5,7)(H2,6,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMABXFRTXZZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)
![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)



![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)




